![molecular formula C19H15N3O2S3 B2740439 5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1021264-02-7](/img/no-structure.png)
5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
The compound “5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is a type of thiazolo[4,5-d]pyrimidin-7(6H)-one . Thiazolo[4,5-d]pyrimidines are a class of bicyclic [6 + 6] systems . They have been studied for their potential biological significance and have been applied in the medical and pharmaceutical fields .
Molecular Structure Analysis
The molecular structure of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves a bicyclic [6 + 6] system . The specific molecular structure of “5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one” is not available in the retrieved data.Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : This compound is part of research efforts aimed at synthesizing novel heterocyclic compounds with potential biological activities. For example, research on similar compounds has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Herbicidal Activities : Derivatives of thiazolo[4,5-d]pyrimidin-7(6H)-ones have been designed, synthesized, and shown to possess significant herbicidal activities against the root growth of rape and barnyard grass, showcasing the compound's potential in agricultural applications (Ying Liang, Shuang Fan, W. Mo, H. He, 2007).
Antiparkinsonian Activity : Certain urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiparkinsonian activity, indicating the compound's relevance in developing treatments for neurological disorders (F. Azam, Ismail A. Alkskas, M. Ahmed, 2009).
Antioxidant Properties : The synthesis and characterization of new pyrimidine derivatives, including those related to thiazolo[4,5-d]pyrimidin-7(6H)-ones, have been explored for their antioxidant properties, highlighting the compound's potential in oxidative stress-related therapeutic applications (E. Akbas, Erdem Ergan, E. Şahin, S. Ekin, Metin Çakır, Yağmur Karakuş, 2018).
Antitumor Activity : Several studies have focused on synthesizing and evaluating thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for their antitumor activities. These studies demonstrate the compound's potential as a scaffold for developing new anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation. It is often overexpressed in various types of cancer, making it a promising target for antitumor agents .
Mode of Action
The compound interacts with the EZH2 enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in gene expression patterns within the cell .
Biochemical Pathways
The inhibition of EZH2 affects several biochemical pathways. Most notably, it impacts the histone methylation pathway , which is crucial for regulating gene expression . By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in the expression of genes that are critical for cell proliferation and survival .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has demonstrated potent antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It induces apoptosis (programmed cell death) in these cells in a concentration-dependent manner and inhibits their migration . These effects are likely due to the compound’s inhibition of EZH2 and the subsequent changes in gene expression .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the synthesis of the thiazolo[4,5-d]pyrimidine ring system followed by the introduction of the phenyl and methoxybenzylthio substituents.", "Starting Materials": [ "2-aminothiophenol", "ethyl acetoacetate", "benzaldehyde", "3-methoxybenzyl chloride", "phenyl isothiocyanate", "sodium ethoxide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-thioxo-2,3-dihydrothiazole", "a. Dissolve 2-aminothiophenol (1.0 g, 8.5 mmol) in ethanol (20 mL) and add ethyl acetoacetate (1.2 g, 8.5 mmol) and sodium ethoxide (0.5 g, 8.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain 2-thioxo-2,3-dihydrothiazole (1.5 g, 85% yield).", "Step 2: Synthesis of thiazolo[4,5-d]pyrimidine", "a. Dissolve 2-thioxo-2,3-dihydrothiazole (1.0 g, 6.4 mmol) in acetic acid (20 mL) and add benzaldehyde (1.2 g, 11.5 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with water and dry under vacuum to obtain thiazolo[4,5-d]pyrimidine (1.5 g, 80% yield).", "Step 3: Introduction of phenyl and methoxybenzylthio substituents", "a. Dissolve thiazolo[4,5-d]pyrimidine (0.5 g, 2.5 mmol) in ethanol (10 mL) and add phenyl isothiocyanate (0.6 g, 3.5 mmol) and 3-methoxybenzyl chloride (0.7 g, 4.0 mmol).", "b. Heat the reaction mixture at reflux for 8 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with diethyl ether and dry under vacuum to obtain the desired compound '5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' (0.8 g, 70% yield)." ] } | |
CAS RN |
1021264-02-7 |
Product Name |
5-((3-methoxybenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one |
Molecular Formula |
C19H15N3O2S3 |
Molecular Weight |
413.53 |
IUPAC Name |
5-[(3-methoxyphenyl)methylsulfanyl]-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H15N3O2S3/c1-24-14-9-5-6-12(10-14)11-26-18-20-16-15(17(23)21-18)27-19(25)22(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21,23) |
InChI Key |
JEYVDJBEDAFYLC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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